molecular formula C5H8O3 B032713 (E)-4-methoxybut-2-enoic acid CAS No. 63968-74-1

(E)-4-methoxybut-2-enoic acid

Cat. No. B032713
CAS RN: 63968-74-1
M. Wt: 116.11 g/mol
InChI Key: ZOJKRWXDNYZASL-NSCUHMNNSA-N
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Description

Synthesis Analysis

The synthesis of (E)-4-methoxybut-2-enoic acid and related compounds involves several chemical reactions, including enantioselective hydrogenation and catalytic transformations. For instance, the enantioselective hydrogenation of related methoxy-containing unsaturated acids to key intermediates showcases the importance of stereochemistry in the synthesis process (Andrushko et al., 2008).

Molecular Structure Analysis

The molecular structure of compounds related to (E)-4-methoxybut-2-enoic acid has been characterized through X-ray crystallography, demonstrating the significance of intramolecular and intermolecular interactions in stabilizing these molecules. These studies highlight the role of methoxy groups in contributing to molecular stability through interactions such as hydrogen bonding and π-π stacking (Venkatesan et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving (E)-4-methoxybut-2-enoic acid and its analogs often explore the reactivity of the methoxy and carboxylic acid functionalities. For example, studies on the stereoselective synthesis of related compounds emphasize the versatility of these functional groups in organic synthesis (Li et al., 2006).

Physical Properties Analysis

The physical properties of (E)-4-methoxybut-2-enoic acid derivatives, such as melting points, solubility, and crystalline structure, are crucial for their application in material science and synthesis. The characterization of these properties often involves spectroscopic techniques and thermal analysis (Jiang Jian-hui, 2010).

Chemical Properties Analysis

The chemical properties of (E)-4-methoxybut-2-enoic acid, including its reactivity, stability, and interaction with other chemical entities, are fundamental to its applications in synthetic chemistry. Investigations into its reactions with different substrates and under various conditions provide insights into its chemical behavior and potential uses (Pimenova et al., 2003).

Scientific Research Applications

Synthesis and Characterization

  • Novel Fatty Acid Isolation and Synthesis : A novel fatty acid, (−)-7-methoxydodec-4(E)-enoic acid, was isolated from the marine Cyanophyte Lyngbya majuscula, and its synthesis along with three of its isomers was reported, demonstrating the compound's significance in marine biology and organic chemistry (Mesguiche et al., 1999).

Chemical Properties and Interactions

  • Hydrogen-bonded Chains Formation : In a study of (E)-4-methoxycinnamic acid, it was found that molecules are linked into chains by paired O—H⋯O hydrogen bonds and weak C—H⋯O interactions, resulting in a three-dimensional network structure. This highlights the compound's potential in materials science and crystallography (Yang et al., 2006).

Biochemical Applications

  • Enzymatic Synthesis Inhibitor : L-2-Amino-4-methoxy-cis-but-3-enoic acid was identified as a potent inhibitor of ATP: L-methionine adenosyltransferase isozymes, showing its significance in enzymology and potential therapeutic applications (Sufrin et al., 1982).

Synthetic Methods Development

  • Stereoselective Synthesis : Research on (E)-2,3-Dibromobut-2-enoic acid and related compounds, including 4-Methoxy-2-butynoic acid, demonstrates advances in stereoselective synthesis, which is vital for creating specific molecular configurations in drug development and organic synthesis (Ngi et al., 2008).

Luminescence and Crystallography

  • Luminescent Molecular Crystals : The synthesis of (E)-2-((3-(ethoxycarbonyl)-5-methyl-4-phenylthiophen-2-yl)amino)-4-oxo-4-(p-tolyl)but-2-enoic acid led to the development of organic molecular crystals with stable photoluminescence, important for materials science and optical applications (Zhestkij et al., 2021).

Medicinal Chemistry and Drug Synthesis

  • Intermediate in Aliskiren Synthesis : The enantioselective hydrogenation of an (E)-2-butenoid compound was key in synthesizing a critical intermediate for Aliskiren, a renin inhibitor, illustrating the compound's role in medicinal chemistry and drug development (Andrushko et al., 2008).

Safety And Hazards

Information on the compound’s toxicity, flammability, environmental impact, and safe handling procedures would be included here.


Future Directions

This could involve potential applications of the compound, areas of research that could be pursued, and unanswered questions about the compound.


For a specific compound, these details would be gathered from scientific literature. If you have a different compound in mind or need information on a specific aspect of “(E)-4-methoxybut-2-enoic acid”, feel free to ask!


properties

IUPAC Name

(E)-4-methoxybut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-8-4-2-3-5(6)7/h2-3H,4H2,1H3,(H,6,7)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOJKRWXDNYZASL-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-methoxybut-2-enoic acid

CAS RN

63968-74-1
Record name (2E)-4-methoxybut-2-enoic acid
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